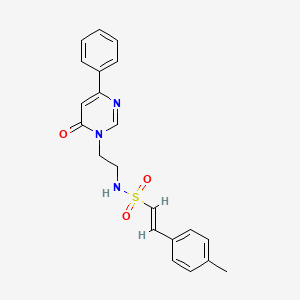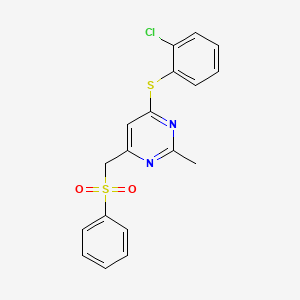
(6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone” is a chemical substance used in laboratory settings and for the synthesis of other substances . It is also known as 2-Chlorophenyl methyl sulfone .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. The compound 2-Chlorophenyl methyl sulfone has a melting point of 90-94 °C . It is a solid at room temperature and has a crystalline form .Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds structurally related to (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone have been extensively studied for their antitumor properties. For instance, certain 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated significant antitumor activities, with effects comparable to doxorubicin on human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Additionally, some novel 5-methyl-4-thiopyrimidine derivatives were synthesized, and their cytotoxic activities were evaluated against multiple cancer cell lines, offering insights into the structures and behaviors of these derivatives (Stolarczyk et al., 2018).
Antiviral Activity
The compound also shows potential in antiviral applications. For instance, derivatives such as 8-(methyl(phenyl)sulfonyl)-2,6-dihydroimidazo[1,2-c]-pyrimidin-5(3Н)-ones and 9-(methyl(phenyl)sulfonyl)-2,3,4,7-dihydro-6H-pyrimido[1,6-a]pyrimidin-6-ones, synthesized from reactions involving similar sulfones, have displayed antiviral activity (Solomyannyi et al., 2019).
Antimicrobial Activity
The structural analogs of this compound also show promise in antimicrobial applications. Synthesized derivatives like 2-Amino-4-{4'-[(4'-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidine and others have been tested for their biological activity against Gram-positive, Gram-negative bacteria, and fungi, with some compounds showing moderate activity (J.V.Guna & D.M.Purohit, 2012).
Molecular Structure and Material Sciences
Furthermore, the molecular structure of compounds structurally similar to (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone has been analyzed to understand their properties better. For example, transparent polyimides synthesized from thiophenyl-substituted benzidines, which include structurally related sulfones, demonstrated high refractive indices and small birefringences, indicating potential applications in material sciences (Tapaswi et al., 2015).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules in a system to exert its effects. This is typically relevant for biologically active compounds such as drugs or pesticides. As this compound is primarily used in a laboratory setting for the synthesis of other substances , its mechanism of action may not be relevant or well-studied.
Safety and Hazards
According to the safety data sheet, this compound is harmful if swallowed and causes serious eye damage . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection . In case of ingestion or contact with eyes, immediate medical attention is required .
Propiedades
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(2-chlorophenyl)sulfanyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c1-13-20-14(12-25(22,23)15-7-3-2-4-8-15)11-18(21-13)24-17-10-6-5-9-16(17)19/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPPDKIBYATNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

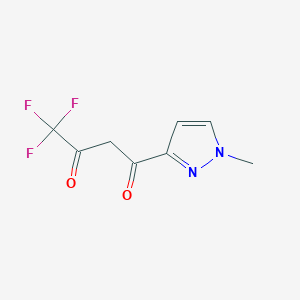
![N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2535629.png)
![tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate](/img/structure/B2535630.png)
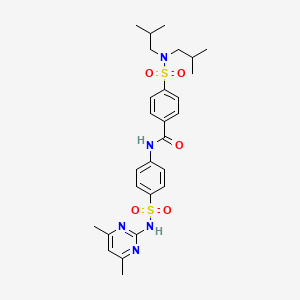
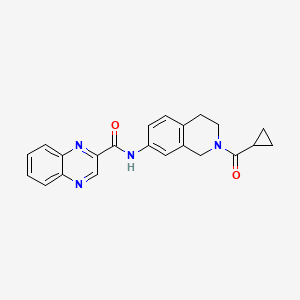
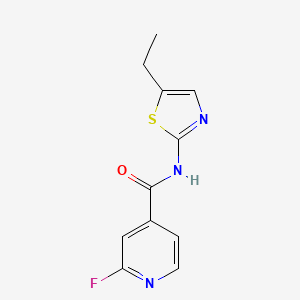
![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535641.png)
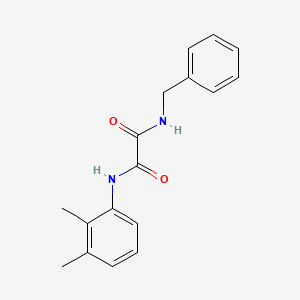
![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)
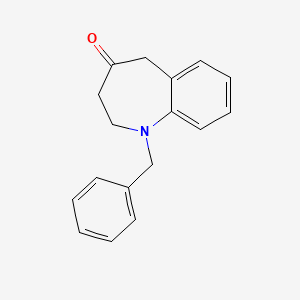
![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)
![1-(2,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535648.png)
![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)
